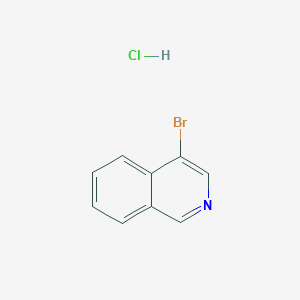
4-Bromoisoquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromoisoquinoline hydrochloride is a chemical compound with the molecular formula C9H6BrN·HCl. It is a derivative of isoquinoline, where a bromine atom is substituted at the 4th position of the isoquinoline ring. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Bromoisoquinoline hydrochloride can be synthesized through various methods. One common method involves the bromination of isoquinoline. The reaction typically uses bromine in the presence of a solvent like nitrobenzene, resulting in the formation of 4-bromoisoquinoline, which can then be converted to its hydrochloride salt .
Another method involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. This method is selective and efficient, producing 4-bromoisoquinoline under specific conditions such as the presence of PdBr2, CuBr2, and LiBr in acetonitrile .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, using controlled reaction conditions and purification steps to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromoisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds
Common Reagents and Conditions
Bromination: Bromine in nitrobenzene.
Cyclization: Palladium catalysts (PdBr2), copper bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile.
Major Products Formed
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Cyclization Products: Complex heterocyclic compounds
Wissenschaftliche Forschungsanwendungen
4-Bromoisoquinoline hydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-bromoisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom at the 4th position enhances its reactivity, allowing it to form stable complexes with biological molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromoquinoline
- 6-Bromoisoquinoline
- 7-Bromoisoquinoline
- 5-Bromoquinoline
- 3-Bromoquinoline
Uniqueness
4-Bromoisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other bromoisoquinolines, it offers higher selectivity and efficiency in certain synthetic and biological applications .
Eigenschaften
IUPAC Name |
4-bromoisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-6H;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAYGRZPPAIFKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.51 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














